molecular formula C14H15NO2 B6241115 4-(3-methoxyphenoxy)-2-methylaniline CAS No. 946664-54-6

4-(3-methoxyphenoxy)-2-methylaniline

Cat. No.: B6241115
CAS No.: 946664-54-6
M. Wt: 229.3
InChI Key:
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Description

4-(3-Methoxyphenoxy)-2-methylaniline is an organic compound with a complex structure that includes a methoxy group, a phenoxy group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenoxy)-2-methylaniline typically involves the reaction of 3-methoxyphenol with 2-chloro-4-nitrotoluene under basic conditions to form the intermediate 4-(3-methoxyphenoxy)-2-nitrotoluene. This intermediate is then reduced to the corresponding aniline derivative using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted anilines, quinones, and various aromatic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Methoxyphenoxy)-2-methylaniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenoxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenoxy)-2-methylaniline
  • 4-(4-Methoxyphenoxy)-2-methylaniline
  • 4-(3-Methoxyphenoxy)aniline

Uniqueness

4-(3-Methoxyphenoxy)-2-methylaniline is unique due to the specific positioning of the methoxy and phenoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

946664-54-6

Molecular Formula

C14H15NO2

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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